molecular formula C16H22BrNO2S B2798032 3-(2-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide CAS No. 2034525-11-4

3-(2-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide

Cat. No.: B2798032
CAS No.: 2034525-11-4
M. Wt: 372.32
InChI Key: QKTZUTMHDHCITF-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide is an organic compound that features a bromophenyl group, a tetrahydropyran-4-ylthio group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The starting material, 2-bromophenyl, is prepared through bromination of phenyl compounds using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Thioether Formation: The tetrahydro-2H-pyran-4-ylthio group is introduced via a nucleophilic substitution reaction. This involves reacting tetrahydro-2H-pyran-4-ylthiol with an appropriate electrophile.

    Amide Bond Formation: The final step involves coupling the bromophenyl intermediate with the thioether intermediate using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance efficiency and yield. Flow microreactors can be employed to ensure precise control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Organic Synthesis:

    Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromophenyl group can engage in π-π stacking interactions, while the thioether and amide groups can form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide
  • 3-(2-fluorophenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide
  • 3-(2-iodophenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide

Uniqueness

The uniqueness of 3-(2-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide lies in the presence of the bromine atom, which can influence the compound’s reactivity and interactions. Bromine’s larger atomic size and electron-withdrawing properties can affect the compound’s electronic distribution and steric profile, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO2S/c17-15-4-2-1-3-13(15)5-6-16(19)18-9-12-21-14-7-10-20-11-8-14/h1-4,14H,5-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTZUTMHDHCITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)CCC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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